

4-Chloro-5-fluoro-2-methylpyridine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5-fluoro-2-methylpyridine

Cat. No.: B062967

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-methylpyridine

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **4-Chloro-5-fluoro-2-methylpyridine**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

4-Chloro-5-fluoro-2-methylpyridine is a halogenated pyridine derivative. Such compounds are valuable building blocks in medicinal chemistry and materials science due to their versatile reactivity. The presence of both chloro and fluoro substituents, along with a methyl group, on the pyridine ring offers multiple sites for chemical modification, making it an attractive scaffold for the synthesis of complex molecular architectures.

Table 1: Compound Identifiers

Identifier	Value	Source
CAS Number	169750-95-2	PubChem[1]
Molecular Formula	C6H5CIFN	PubChem[1]
Molecular Weight	145.56 g/mol	PubChem[1]
IUPAC Name	4-chloro-5-fluoro-2-methylpyridine	PubChem[1]
Canonical SMILES	CC1=CC(=C(C=N1)F)Cl	PubChem[1]
InChI Key	WFWCXLYGQBLSGP-UHFFFAOYSA-N	PubChem[1]

Physical and Chemical Properties

Detailed experimental data for **4-Chloro-5-fluoro-2-methylpyridine** is not widely available in the public domain. The following tables summarize predicted data from computational models, which provide useful estimates for experimental planning.

Table 2: Predicted Physical Properties

Property	Predicted Value	Source
Boiling Point	156.7 ± 35.0 °C	ChemicalBook
Density	1.264 ± 0.06 g/cm³	ChemicalBook
pKa	2.95 ± 0.10	ChemicalBook
XlogP	2.0	PubChemLite[2]

Table 3: Chemical and Safety Information

Property	Value	Source
Appearance	Light yellow to brown Liquid	ChemicalBook
Storage	Sealed in dry, 2-8°C	BLD Pharm
GHS Hazard Statements	H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)	PubChem[1]

Chemical Reactivity and Synthesis

Halogenated pyridines are versatile intermediates in organic synthesis. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while both the chloro and fluoro groups can participate in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Reactivity Profile

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the C4-Cl bond towards attack by nucleophiles (e.g., amines, alcohols, thiols). This allows for the introduction of a wide range of functional groups at this position.
- Suzuki-Miyaura Cross-Coupling: The chloro group can be replaced by various aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling with boronic acids or their esters. This is a powerful method for constructing C-C bonds.[3][4]

Representative Experimental Protocols

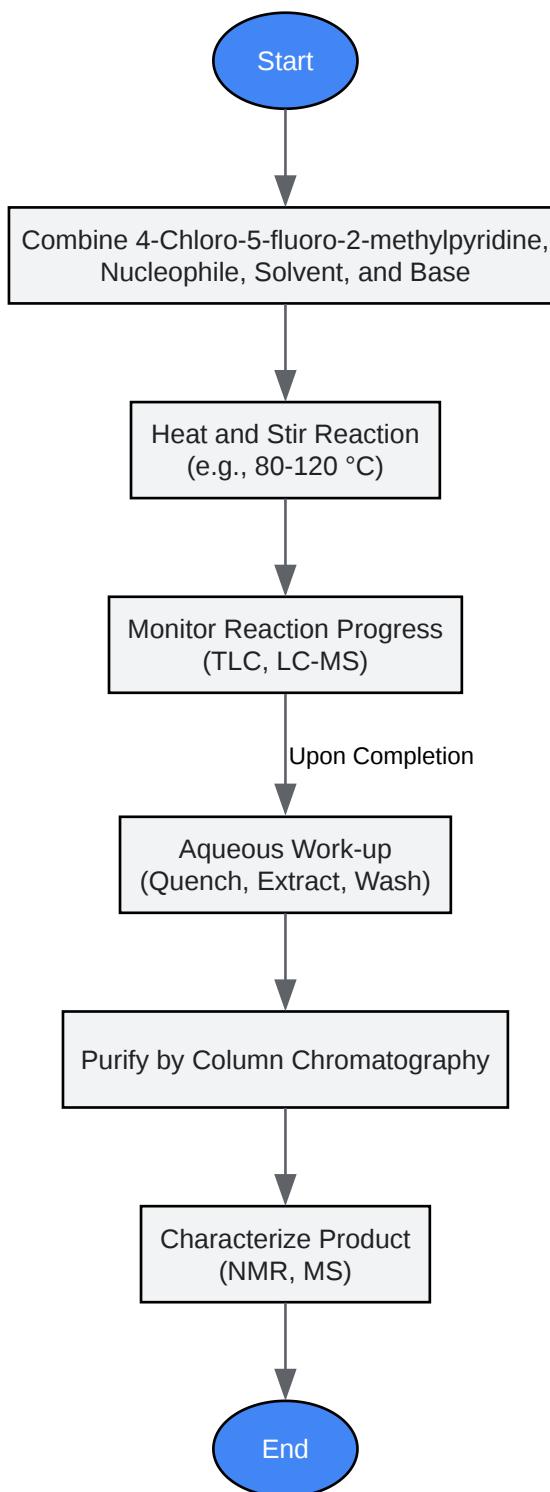
While specific protocols for **4-Chloro-5-fluoro-2-methylpyridine** are not readily available, the following are generalized, detailed methodologies for key reactions involving similar chloropyridine scaffolds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

- **Reactant Preparation:** In a dry reaction vessel, dissolve 4-chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP). Add the amine nucleophile (1.1-1.5 equiv.) and a non-nucleophilic base (e.g., K_2CO_3 , Cs_2CO_3 , or DIPEA) (1.5-2.0 equiv.).
- **Reaction Execution:** Heat the reaction mixture to a temperature ranging from 80-120 °C. Stir for 2-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

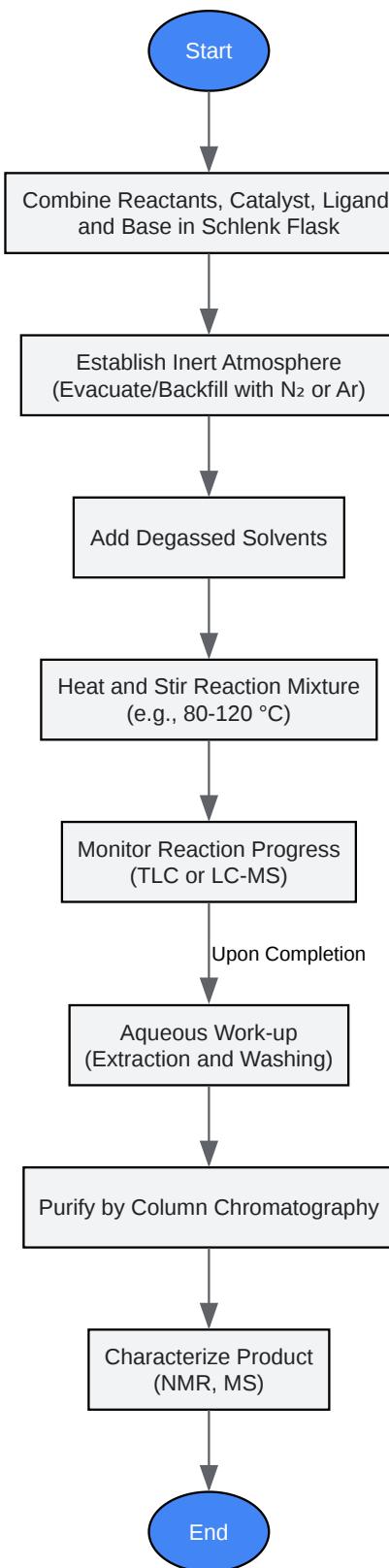
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

- **Reactant Preparation:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., $Pd(PPh_3)_4$ or $Pd(OAc)_2$ with a ligand like SPhos, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2.0-3.0 equiv.).^{[4][5]}
- **Reaction Execution:** Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF) via syringe. Heat the reaction mixture to 80-120 °C and stir vigorously for the required time (typically 2-24 hours).^[4]
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer and extract the aqueous layer.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.^{[4][5]}


Role in Drug Discovery and Development

Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are a focus of ongoing drug discovery efforts. They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.

The structural motifs present in **4-Chloro-5-fluoro-2-methylpyridine** make it a candidate for incorporation into screening libraries for identifying novel therapeutic agents. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in solubility and metabolic stability. The substituents provide vectors for chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.


Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of **4-Chloro-5-fluoro-2-methylpyridine** in a research and development context.

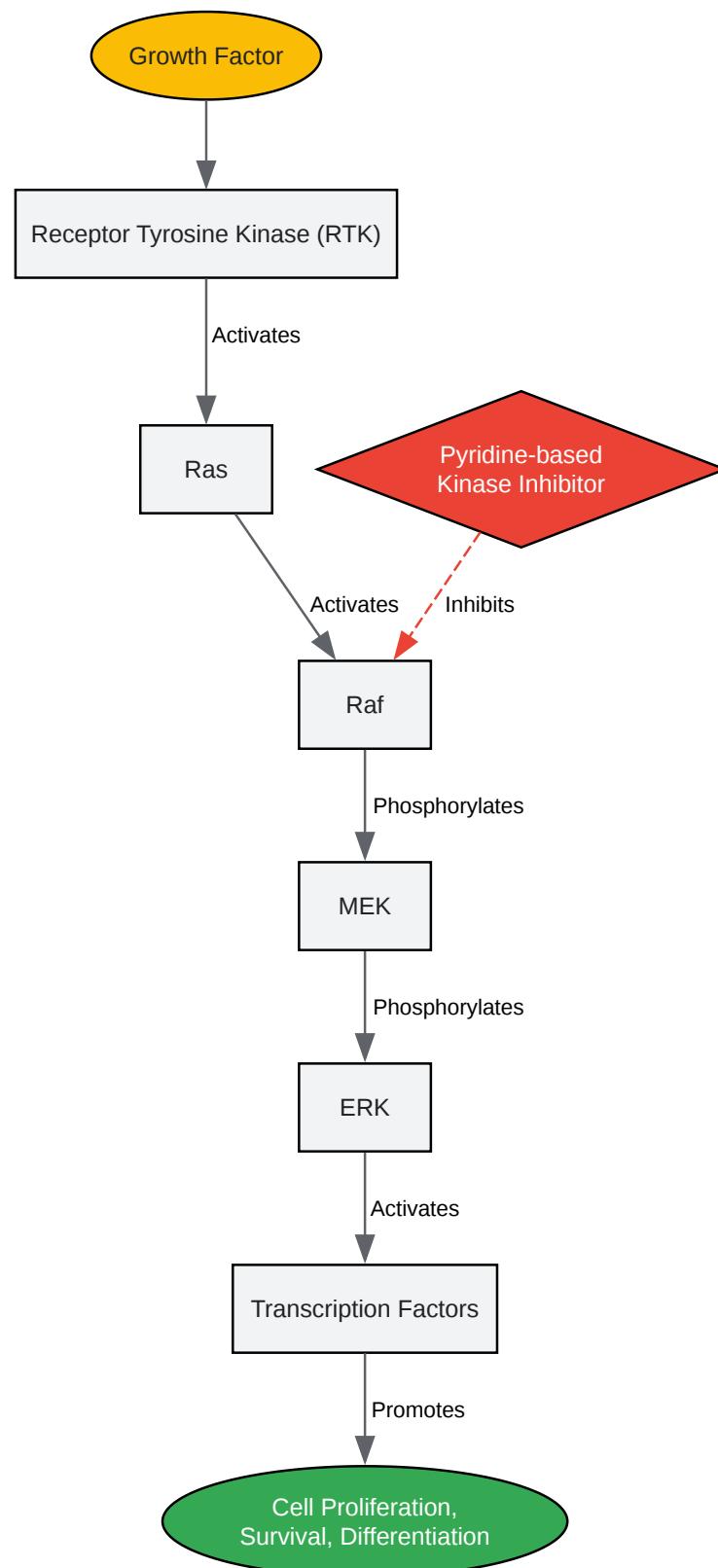

[Click to download full resolution via product page](#)

Fig. 1: Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr).

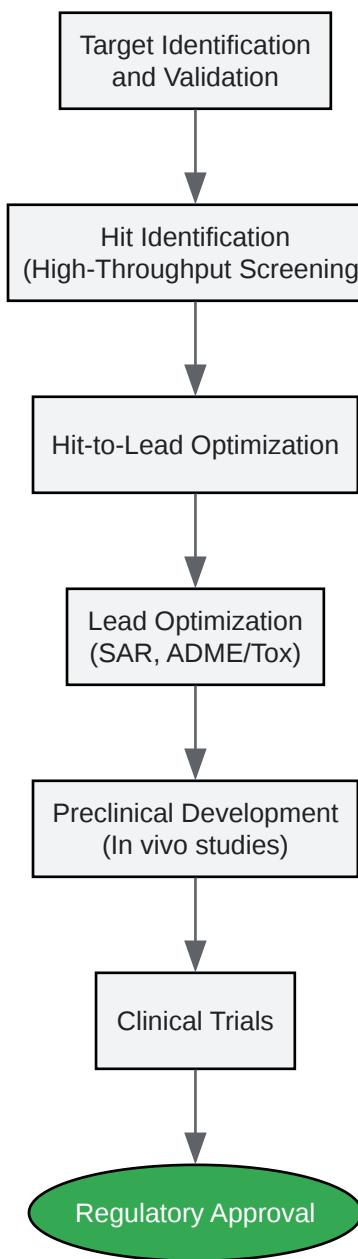

[Click to download full resolution via product page](#)

Fig. 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.

[Click to download full resolution via product page](#)

Fig. 3: Representative Kinase Signaling Pathway (e.g., MAPK/ERK) Targeted by Pyridine-based Inhibitors.

[Click to download full resolution via product page](#)

Fig. 4: General Workflow for Small Molecule Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-5-fluoro-2-methylpyridine | C6H5ClFN | CID 19691410 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-chloro-5-fluoro-2-methylpyridine (C6H5ClFN) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Chloro-5-fluoro-2-methylpyridine physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062967#4-chloro-5-fluoro-2-methylpyridine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com